molecular formula C10H14N2O B13612519 5-(1-Cyclopropylethoxy)-2-pyridinamine

5-(1-Cyclopropylethoxy)-2-pyridinamine

Cat. No.: B13612519
M. Wt: 178.23 g/mol
InChI Key: HJRIRKORADJRBQ-UHFFFAOYSA-N
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Description

5-(1-Cyclopropylethoxy)-2-pyridinamine is an organic compound that features a pyridine ring substituted with an amine group at the 2-position and a cyclopropylethoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclopropylethoxy)-2-pyridinamine typically involves the following steps:

    Formation of the cyclopropylethoxy group: This can be achieved by reacting cyclopropyl alcohol with an appropriate alkylating agent under basic conditions.

    Attachment to the pyridine ring: The cyclopropylethoxy group is then introduced to the pyridine ring through a nucleophilic substitution reaction, often using a halogenated pyridine derivative as the starting material.

    Introduction of the amine group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyclopropylethoxy)-2-pyridinamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-(1-Cyclopropylethoxy)-2-pyridinamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-Cyclopropylethoxy)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Cyclopropylethoxy)-2-pyridinamine: can be compared with other pyridine derivatives that have different substituents at the 2- and 5-positions.

    Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to different heterocycles or aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopropylethoxy group and an amine group on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-(1-cyclopropylethoxy)pyridin-2-amine

InChI

InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-10(11)12-6-9/h4-8H,2-3H2,1H3,(H2,11,12)

InChI Key

HJRIRKORADJRBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)OC2=CN=C(C=C2)N

Origin of Product

United States

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